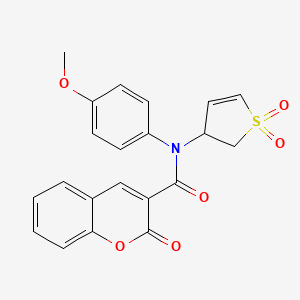

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

説明

This compound features a 2-oxo-2H-chromene-3-carboxamide core substituted with a 1,1-dioxido-2,3-dihydrothiophen-3-yl group and a 4-methoxyphenyl moiety. The dihydrothiophen dioxide group introduces sulfone functionality, which may enhance metabolic stability and binding affinity in biological systems. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often contributing to improved solubility and target interaction .

特性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6S/c1-27-17-8-6-15(7-9-17)22(16-10-11-29(25,26)13-16)20(23)18-12-14-4-2-3-5-19(14)28-21(18)24/h2-12,16H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDPUXJGYWJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with notable potential in medicinal chemistry. Its structural features include a thiophene ring, dioxido groups, and an aromatic substituent, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H21NO5S

- Molecular Weight : 387.5 g/mol

- IUPAC Name : N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

The compound exhibits various biological activities attributed to its unique structural features:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. This inhibition can enhance the levels of endocannabinoids in the body, potentially leading to analgesic and anti-inflammatory effects.

-

Antioxidant Properties :

- The presence of the dioxido group is associated with increased antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which may reduce oxidative stress and related cellular damage.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant FAAH inhibition in vitro with IC50 values comparable to known inhibitors. |

| Study B (2021) | Reported antioxidant activity with an EC50 value indicating effective radical scavenging ability. |

| Study C (2022) | Showed cytotoxic effects on breast cancer cell lines with an IC50 value indicating potential for further development as an anticancer agent. |

Comparative Analysis with Related Compounds

The biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with structurally similar compounds:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| Compound X | FAAH Inhibition | Analgesic effects |

| Compound Y | Antioxidant | Neuroprotective properties |

| Compound Z | Cytotoxic | Antitumor effects |

類似化合物との比較

Comparison with Structural Analogues

Chromene-3-carboxamide Derivatives

a. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Structure : Shares the chromene-3-carboxamide core but replaces the dihydrothiophen and methoxyphenyl groups with a sulfamoylphenyl substituent.

- Applications: Not explicitly stated but likely explored for biological activity due to the sulfonamide group’s prevalence in drug design.

b. N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12 in )

- Structure: Contains a 4-aminophenyl group instead of the methoxyphenyl and dihydrothiophen moieties.

- Synthesis : Yield of 65% via condensation in acetic acid; characterized by IR and MS.

- Applications : Utilized as an acid dye for wool and silk fabrics, indicating divergent industrial applications compared to the target compound .

c. 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)

Dihydrothiophen/Dihydrothiazole Derivatives

a. N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide (Compound 24f)

- Structure : Replaces the chromene core with a pyrazole ring but retains the dihydrothiophen dioxide group.

- Synthesis: 20% yield via coupling of pyrazole-3-carboxylic acid with 3-amino-dihydrothiophen dioxide.

- Significance : Lower yield suggests synthetic challenges compared to the target compound’s route .

b. N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-fluoro-N-(4-methoxyphenyl)benzamide

- Structure : Benzamide analogue with a 4-fluorophenyl group instead of chromene-3-carboxamide.

- Molecular Data: C18H16FNO4S (MW 361.39), ChemSpider ID 2802624.

Methoxyphenyl-Containing Bioactive Compounds

a. 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)

- Bioactivity : Exhibits anti-inflammatory activity (IC50 = 17.00 µM), surpassing the reference drug quercetin.

b. Formoterol-Related Compounds ()

Research Implications

The target compound’s unique combination of chromene-3-carboxamide, dihydrothiophen dioxide, and 4-methoxyphenyl groups distinguishes it from analogues. Structural variations in similar compounds influence synthetic accessibility, purity, and biological activity. For instance, chromene derivatives with sulfonamide or amino groups (e.g., ) show diverse applications, while pyrazole or thiophene-based analogues (e.g., ) highlight trade-offs in yield and functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。